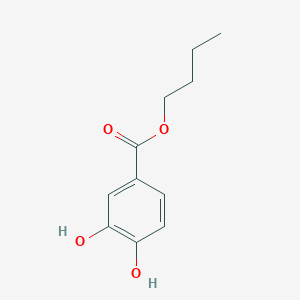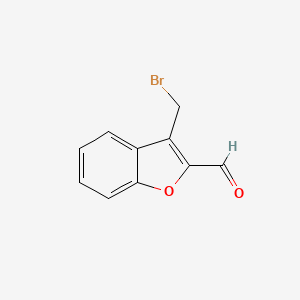
3-(Bromomethyl)-1-benzofuran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-1-benzofuran-2-carbaldehyde is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromomethyl group at the 3-position and a formyl group at the 2-position of the benzofuran ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-benzofuran-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative followed by formylation. For instance, starting from 1-benzofuran, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group. Subsequent formylation can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-1-benzofuran-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 3-(bromomethyl)-1-benzofuran-2-carboxylic acid.
Reduction: Formation of 3-(bromomethyl)-1-benzofuran-2-methanol.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-1-benzofuran-2-carbaldehyde depends on its chemical reactivity. The bromomethyl group can act as an electrophile, participating in nucleophilic substitution reactions. The formyl group can undergo nucleophilic addition reactions, forming various adducts. These reactive sites make the compound versatile in forming covalent bonds with other molecules, which is crucial in its applications in synthesis and biological studies.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)-1-benzofuran: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
1-Benzofuran-2-carbaldehyde: Lacks the bromomethyl group, limiting its use in substitution reactions.
3-(Chloromethyl)-1-benzofuran-2-carbaldehyde: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can affect reactivity and selectivity in chemical reactions.
Uniqueness
3-(Bromomethyl)-1-benzofuran-2-carbaldehyde is unique due to the presence of both a bromomethyl and a formyl group, providing dual reactive sites that can participate in a variety of chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis, offering versatility that similar compounds may lack.
Propiedades
Número CAS |
38281-51-5 |
|---|---|
Fórmula molecular |
C10H7BrO2 |
Peso molecular |
239.06 g/mol |
Nombre IUPAC |
3-(bromomethyl)-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C10H7BrO2/c11-5-8-7-3-1-2-4-9(7)13-10(8)6-12/h1-4,6H,5H2 |
Clave InChI |
VUMQFAJYIFIFSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(O2)C=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


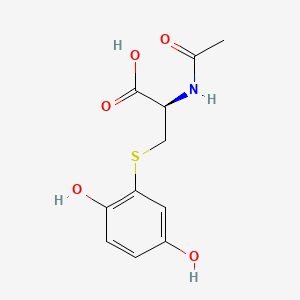
![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)
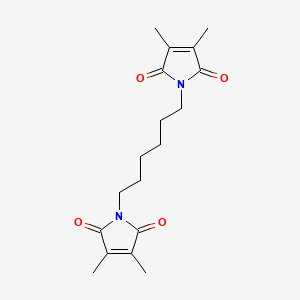
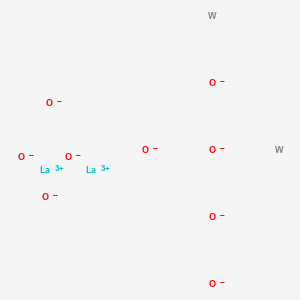

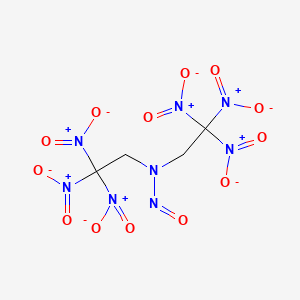
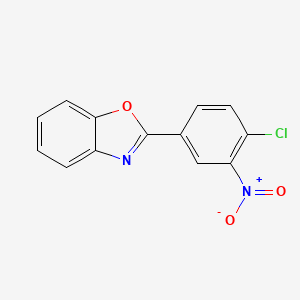
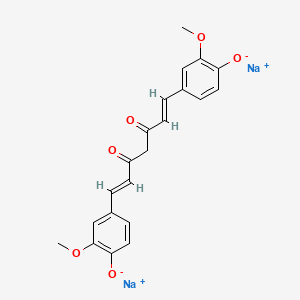


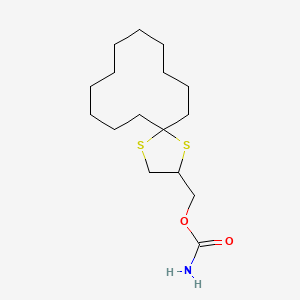
![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)
